

Application Note: Modular Functionalization of 3-(3-Chlorophenyl)-3'-fluoropropiophenone

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-3'-fluoropropiophenone

CAS No.: 898786-98-6

Cat. No.: B1327566

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Executive Summary & Strategic Analysis

The target molecule, **3-(3-Chlorophenyl)-3'-fluoropropiophenone** (hereafter Compound 1), represents a privileged dihydrochalcone scaffold. Its structure—a 1,3-diarylpropan-1-one core adorned with a meta-fluorine on the benzoyl ring and a meta-chlorine on the distal phenyl ring—offers three distinct vectors for chemical space expansion:

- The Prochiral Ketone (): A gateway to chiral 1,3-diarylpropanols, which are structural homologs to blockbuster SSRIs/SNRIs (e.g., Fluoxetine, Atomoxetine).
- The Aryl Chloride (Ar-Cl): A latent handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki), enabling "tail" diversification.
- The -Methylene (

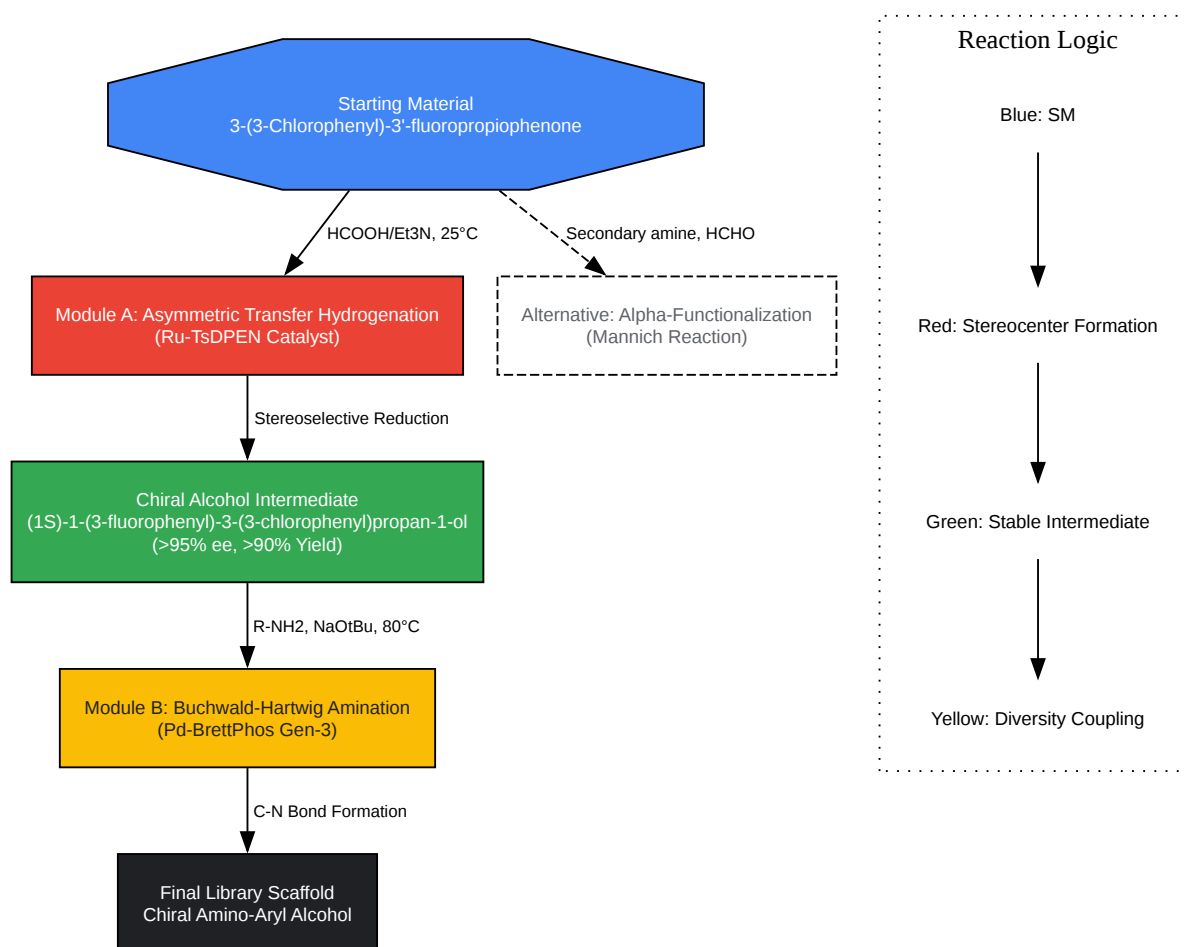
): An acidic site suitable for Mannich reactions or alkylations to increase steric complexity.

Technical Challenge: Direct functionalization poses chemoselectivity risks. For instance, Pd-catalyzed amination of the Ar-Cl in the presence of the enolizable ketone can lead to competing -arylation or Schiff base formation.

Recommended Strategy: This protocol prioritizes a Sequential Workflow:

- Asymmetric Transfer Hydrogenation (ATH) to lock the stereocenter and remove enolizability.
- Pd-Catalyzed Cross-Coupling on the resulting alcohol to diversify the aryl chloride.

Visual Workflow (Logic Map)



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Figure 1: Divergent synthesis map highlighting the sequential reduction-coupling pathway to avoid chemoselectivity issues.

Detailed Experimental Protocols

Module A: Enantioselective Ketone Reduction (The Chiral Switch)

Objective: Convert the prochiral ketone to a chiral alcohol with high enantiomeric excess (ee), creating a scaffold analogous to bioactive monoamine transporter inhibitors.

Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH).[1] The reaction utilizes a Ruthenium(II) complex with a chiral diamine ligand (TsDPEN) to effect a metal-ligand bifunctional catalysis, transferring hydride from formate to the ketone.

Reagents & Conditions:

- Catalyst: RuCl (1 mol%)
- Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
- Solvent: Dichloromethane (DCM) or Methanol (MeOH)
- Temperature: 25–30 °C

Step-by-Step Protocol:

- Preparation: In a flame-dried round-bottom flask, dissolve Compound 1 (1.0 eq, 10 mmol) in degassed DCM (50 mL, 0.2 M).
- Catalyst Addition: Add RuCl (0.01 eq, 64 mg). Stir for 5 minutes until the solution is homogeneous.
- Initiation: Slowly add the Formic acid/Et₃N mixture (5:2 molar ratio, 2.0 eq of formate relative to ketone) via syringe. Caution: Mild exotherm and CO₂ evolution.
- Reaction: Stir at ambient temperature (25 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The ketone spot () should disappear, replaced by the alcohol ().

- Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purification: Flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
- Validation: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column).

Expected Outcome: >90% Yield, >95% ee of the (S)-alcohol (assuming S,S-catalyst).

Module B: Palladium-Catalyzed C-N Coupling (The Diversity Handle)

Objective: Functionalize the 3-chlorophenyl ring with secondary amines (e.g., morpholine, N-methylpiperazine) to introduce solubility and pharmacophoric elements.

Why This Works: The 3-chlorophenyl chloride is activated enough for modern Pd-catalysis but stable enough to survive the previous reduction. We use BrettPhos, a ligand optimized for aryl chlorides and coupling primary/secondary amines.

Reagents & Conditions:

- Substrate: Chiral Alcohol from Module A.
- Amine: Morpholine (1.2 eq).
- Catalyst: BrettPhos Pd G3 Precatalyst (1–3 mol%).
- Base: Sodium tert-butoxide (NaOtBu) (1.5 eq).
- Solvent: 1,4-Dioxane (anhydrous).
- Temperature: 80–100 °C.

Step-by-Step Protocol:

- Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the Chiral Alcohol (1.0 eq, 1 mmol), NaOtBu (1.5 eq, 144 mg), and BrettPhos Pd G3 (0.02

eq, 18 mg).

- Solvent/Amine: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M) and the amine (1.2 eq, 1.2 mmol).
- Reaction: Seal the vial and heat to 80 °C for 4–8 hours.
 - Note: The free hydroxyl group from Module A is generally tolerated. If NaOtBu deprotonates the alcohol, it forms an alkoxide which does not interfere significantly with BrettPhos cycles, provided excess base is used.
- Monitoring: Monitor by LC-MS for the conversion of the Ar-Cl peak [M+H]⁺ to the aminated product [M+Amine+H]⁺.
- Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
- Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the amino-alcohol.

Data Summary & Troubleshooting

Parameter	Module A (ATH Reduction)	Module B (Buchwald Coupling)
Limiting Reagent	Compound 1 (Ketone)	Chiral Alcohol Intermediate
Key Reagent	Ru-TsDPEN-Cymene	BrettPhos Pd G3
Critical Control	Temperature (keep <30°C for max ee)	Oxygen exclusion (Strict inert atm.)
Common Failure	Low conversion (inactive catalyst)	Dehalogenation (H-source present)
Troubleshooting	Degas solvents thoroughly; check HCOOH ratio.	Switch to LHMDS base if alcohol deprotonation is problematic.

Critical Consideration - The "Alpha-Arylation" Risk: If you attempt Module B (Pd-coupling) before Module A (on the ketone), the base (NaOtBu) will deprotonate the alpha-position of the

ketone. In the presence of Pd, this leads to intramolecular or intermolecular alpha-arylation, destroying the scaffold. Always reduce the ketone first.

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